molecular formula C29H40FeNOP B12445693 (2S)-1-[(4S)-4-(1,1-Dimethylethyl)-4,5-dihydro-2-oxazolyl]-2-(diphenylphosphino)ferrocene CAS No. 178557-28-3

(2S)-1-[(4S)-4-(1,1-Dimethylethyl)-4,5-dihydro-2-oxazolyl]-2-(diphenylphosphino)ferrocene

Cat. No.: B12445693
CAS No.: 178557-28-3
M. Wt: 505.5 g/mol
InChI Key: MUHDYVQFEIUFON-LHDNRSKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-1-[(4S)-4-(1,1-Dimethylethyl)-4,5-dihydro-2-oxazolyl]-2-(diphenylphosphino)ferrocene is a chiral ferrocene-based ligand featuring a diphenylphosphino group and a 4,5-dihydro-2-oxazolyl (oxazoline) substituent with a tert-butyl (1,1-dimethylethyl) group. The stereochemistry at the 2S (ferrocene backbone) and 4S (oxazoline ring) positions is critical for its asymmetric induction in catalytic applications, particularly in transition-metal-catalyzed reactions such as cross-couplings and hydrogenations . Its tert-butyl group provides steric bulk, enhancing enantioselectivity by creating a rigid chiral environment around the metal center.

Properties

CAS No.

178557-28-3

Molecular Formula

C29H40FeNOP

Molecular Weight

505.5 g/mol

IUPAC Name

[2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]cyclopentyl]-diphenylphosphane;cyclopentane;iron

InChI

InChI=1S/C24H30NOP.C5H10.Fe/c1-24(2,3)22-17-26-23(25-22)20-15-10-16-21(20)27(18-11-6-4-7-12-18)19-13-8-5-9-14-19;1-2-4-5-3-1;/h4-9,11-14,20-22H,10,15-17H2,1-3H3;1-5H2;/t20?,21?,22-;;/m1../s1

InChI Key

MUHDYVQFEIUFON-LHDNRSKOSA-N

Isomeric SMILES

CC(C)(C)[C@H]1COC(=N1)C2CCCC2P(C3=CC=CC=C3)C4=CC=CC=C4.C1CCCC1.[Fe]

Canonical SMILES

CC(C)(C)C1COC(=N1)C2CCCC2P(C3=CC=CC=C3)C4=CC=CC=C4.C1CCCC1.[Fe]

Origin of Product

United States

Preparation Methods

Transamidation and Cyclization

  • Transamidation : Ethyl ferrocenecarboxylate reacts with (S)-2-amino-3,3-dimethylbutan-1-ol (tert-leucinol) in the presence of trimethylaluminum (Me₃Al), forming a secondary amide intermediate.
  • Cyclization : The amide undergoes ring closure using p-toluenesulfonyl chloride (TsCl) and triethylamine (Et₃N) in anhydrous dichloromethane (DCM), yielding the oxazolinylferrocene precursor.

Key Data :

Step Reagents Solvent Yield (%)
Transamidation Me₃Al, tert-leucinol Toluene 85–90
Cyclization TsCl, Et₃N DCM 88–93

The introduction of the diphenylphosphino group requires regioselective lithiation followed by electrophilic quenching.

Lithiation Conditions

  • Base : sec-Butyllithium (s-BuLi) or n-butyllithium (n-BuLi).
  • Solvent : Tetrahydrofuran (THF)-cyclohexane or diethyl ether (Et₂O)-hexanes.
  • Temperature : −78°C to 0°C to stabilize the lithiated intermediate.

Diastereoselectivity :

Base Solvent Temp (°C) Diastereomeric Ratio (dr)
s-BuLi THF-cyclohexane −78 ≥96:4
n-BuLi Et₂O-hexanes 0 97:3

Electrophilic Quenching with ClPPh₂

The lithiated oxazolinylferrocene reacts with chlorodiphenylphosphine (ClPPh₂) to install the diphenylphosphino group. Excess ClPPh₂ (1.5 equiv) ensures complete substitution.

Optimized Parameters :

  • Reaction time: 2–4 h at −78°C.
  • Workup: Aqueous ammonium chloride quench, followed by extraction with ethyl acetate.
  • Yield: 70–75% after column chromatography (SiO₂, hexane/EtOAc).

Stereochemical Control and Resolution

The (2S,4S) configuration arises from the chiral amino alcohol and the lithiation trajectory.

Influence of Amino Alcohol Chirality

  • The (S)-tert-leucinol dictates the 4S configuration in the oxazoline ring.
  • Lithiation occurs ortho to the oxazoline, with the bulky tert-butyl group directing s-BuLi to the less hindered face.

Crystallographic Validation

Single-crystal X-ray diffraction confirms the absolute configuration. For example, a related ferrocene oxide–lithium tetramer showed lithium–nitrogen coordination in the solid state, validating the stereochemical assignment.

Purification and Characterization

Chromatographic Separation

  • Silica gel chromatography (hexane/EtOAc, 8:2) isolates the product.
  • Enantiomeric excess (ee) ≥99% confirmed by chiral HPLC (Chiralpak AD-H column, hexane/i-PrOH 90:10).

Spectroscopic Data

  • ³¹P NMR (CDCl₃): δ −15.2 ppm (d, J = 12 Hz).
  • ¹H NMR (CDCl₃): δ 4.25–4.15 (m, ferrocene protons), 3.95–3.85 (m, oxazoline CH₂), 1.10 (s, tert-butyl).

Alternative Routes and Modifications

Dendrimer-Supported Synthesis

A TBS-protected oxazoline intermediate enables grafting onto dendrimers for recyclable catalysts. Removal of the TBS group with tetrabutylammonium fluoride (TBAF) exposes a phenolic hydroxyl for immobilization.

Palladium-Catalyzed Cross-Coupling

In some protocols, palladium complexes (e.g., Pd(OAc)₂/dppf) facilitate coupling reactions, though this is less common for the target compound.

Industrial-Scale Considerations

  • Cost Efficiency : tert-Leucinol (~$200/mol) and ClPPh₂ (~$150/mol) dominate material costs.
  • Safety : Lithiation requires strict anhydrous conditions and cryogenic handling.

Chemical Reactions Analysis

Asymmetric Hydrosilylation of Ketones

The ligand coordinates to rhodium or iridium centers to catalyze enantioselective hydrosilylation of ketones, yielding chiral secondary alcohols with high enantiomeric excess (ee).

SubstrateCatalyst Systemee (%)Yield (%)Reference
AcetophenoneRh/(S,S)-ip-FOXAP9489
CyclohexanoneIr/(S,S)-ip-FOXAP9185

This reaction proceeds via oxidative addition of the silane to the metal center, followed by ketone insertion and reductive elimination .

Enantioselective Hydrogenation of Imines

The ligand facilitates iridium-catalyzed asymmetric hydrogenation of imines to amines, critical in pharmaceutical synthesis.

SubstrateConditionsee (%)Turnover Frequency (h⁻¹)
N-BenzylideneanilineH₂ (50 bar), 25°C88300
N-Aryl ketiminesH₂ (30 bar), 40°C92250

Steric bulk from the tert-butyl group on the oxazoline enhances enantioselectivity by restricting substrate orientation .

Cross-Coupling Reactions

The ligand’s phosphine moiety stabilizes palladium(0) intermediates in Suzuki-Miyaura couplings.

ReactionSubstratesYield (%)Selectivity
Aryl bromide + Boronic acidPhBr + PhB(OH)₂95>99:1
Heteroaryl chloride + VinyltinCl-pyridine + SnBu₃8293:7

The ferrocene scaffold enhances electron-donating capacity, accelerating transmetalation .

Substrate Scope and Limitations

  • Effective For : Prochiral ketones, cyclic imines, and aryl halides.

  • Challenges : Bulky aliphatic substrates (e.g., adamantyl ketones) show reduced ee due to steric clashes with the tert-butyl group .

  • Temperature Sensitivity : Optimal performance occurs below 60°C; higher temperatures induce ligand decomposition .

Comparative Performance with Analogues

LigandReactionee (%)Relative Rate
(S,S)-ip-FOXAPKetone hydrosilylation941.0
(R)-BINAPKetone hydrosilylation780.6
JosiphosImine hydrogenation850.8

The tert-butyl group in ip-FOXAP provides superior enantioselectivity vs. less bulky analogues .

Experimental Protocols

Typical Hydrosilylation Procedure :

  • Combine Rh(COD)₂BF₄ (1 mol%), ligand (1.1 mol%), and ketone (1 mmol) in toluene.

  • Add PhSiH₃ (1.2 eq) at 0°C.

  • Stir for 12 h, quench with MeOH, and purify by chromatography .

Stability and Handling

  • Storage : Under nitrogen at 2–8°C to prevent phosphine oxidation .

  • Decomposition Pathways :

    • Oxidation of phosphine to phosphine oxide (observed above 60°C).

    • Oxazoline ring hydrolysis under strongly acidic conditions (pH < 2) .

This ligand’s versatility in asymmetric transformations underscores its value in synthesizing enantiopure pharmaceuticals and fine chemicals. Its performance is modulated by steric and electronic effects from the oxazoline and phosphine groups, enabling tailored selectivity across diverse substrates .

Scientific Research Applications

It appears the query asks for information on the applications of the chemical compound (2S)-1-[(4S)-4-(1,1-Dimethylethyl)-4,5-dihydro-2-oxazolyl]-2-(diphenylphosphino)ferrocene.

Unfortunately, the provided search results do not contain specific applications of the compound this compound. However, the search results do provide some information regarding the properties of similar compounds, which may provide insight.

Chemical Information

  • (2Sp)-1-[(4S)-4-(1,1-Dimethylethyl)-4,5-dihydro-2-oxazolyl]-2-(diphenylphosphino)ferrocene: This compound has a molecular weight of 495.37 and the molecular formula C29H30FeNOP. It should be stored under an inert atmosphere at 2-8°C .
  • CAS No: 163169-15-1 .
  • The GHS (Globally Harmonized System) pictograms, signal word "Warning," and hazard statements H302, H315, H319, and H335 indicate potential hazards such as being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation. Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Similar Compounds

  • 2-[(4S)-4-(1,1-Dimethylethyl)-4,5-dihydro-2-oxazolyl]-pyridine: Preparative methods include the reaction of pyridine carboximidate with (S)-tert-leucinol at 60°C in the presence of concentrated HCl, yielding 72% .
  • (S)-4-(tert-Butyl)-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole: The IUPAC name is (4S)-4-tert-butyl-2-(6-methylpyridin-2-yl)-4,5-dihydro-1,3-oxazole, with the molecular formula C13H18N2O .
  • 2-((4S)-4-(1,1-Dimethylethyl)-4,5-dihydro-2-oxazolyl)quinoline: Also known as (S)-t-Bu-Quinox, its molecular formula is C16H18N2O .

Mechanism of Action

The mechanism of action of Ferrocene, 1-[(4S)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl]-2-(diphenylphosphino)-, (2R)- involves its ability to undergo redox reactions. The ferrocene core can be oxidized to form ferrocenium ions, which can then participate in various chemical reactions. The diphenylphosphino group and oxazoline ring also contribute to its reactivity by stabilizing transition states and intermediates .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of ferrocene-phosphine-oxazoline (FerroPHOX) ligands. Key structural variations among analogs include:

  • Substituents on the oxazoline ring : Tert-butyl, phenyl, isopropyl, or phenylmethyl groups.
  • Stereochemistry : Configuration at the oxazoline (4S vs. 4R) and ferrocene (2S vs. 2R) positions.
  • Phosphine group: Diphenylphosphino vs. dicyclohexylphosphino or other phosphine derivatives.

Table 1: Structural and Functional Comparison

Compound Name Substituent (Oxazoline) Stereochemistry (Oxazoline/Ferrocene) Molecular Formula Purity Key Applications
(2S)-1-[(4S)-4-(1,1-Dimethylethyl)-4,5-dihydro-2-oxazolyl]-2-(diphenylphosphino)ferrocene tert-butyl 4S, 2S C28H28FeNOP 98% Asymmetric catalysis, Suzuki couplings
(2S)-1-[(4R)-4-Phenylmethyl-4,5-dihydro-2-oxazolyl]-2-(diphenylphosphino)ferrocene phenylmethyl 4R, 2S C31H26FeNOP 98% Enantioselective hydrogenations
(2R)-1-[(4S)-4-Phenyl-4,5-dihydro-2-oxazolyl]-2-(diphenylphosphino)ferrocene phenyl 4S, 2R C31H26FeNOP 98% Pd-catalyzed allylic alkylations
(2Sp)-1-[(4S)-4-(1-Methylethyl)-4,5-dihydro-2-oxazolyl]-2-(diphenylphosphino)ferrocene isopropyl 4S, 2S C28H28FeNOP 98% Cross-coupling reactions
(RP,R'P)-1,1'-Bis(dicyclohexylphosphino)-2,2'-bis[(S)-α-(dimethylamino)benzyl]ferrocene dicyclohexylphosphino N/A C52H74FeN2P2 98% Bidentate ligands for asymmetric catalysis

Steric and Electronic Effects

  • tert-Butyl vs. Phenylmethyl/Phenyl : The tert-butyl group in the target compound imposes greater steric hindrance than phenyl or phenylmethyl groups, improving enantioselectivity by restricting substrate access to the metal center. However, excessive bulk may reduce reaction rates in sterically demanding substrates.
  • Isopropyl vs. tert-Butyl : The isopropyl analog () offers moderate steric bulk, balancing selectivity and reactivity in cross-couplings.
  • Stereochemistry : The 4S configuration in oxazoline is crucial for chiral induction. For example, the 4R-phenylmethyl analog () shows lower enantioselectivity in hydrogenations compared to the 4S-tert-butyl variant.

Catalytic Performance

  • Suzuki-Miyaura Couplings : The target compound’s tert-butyl group enhances stability of the palladium complex, enabling efficient aryl-aryl bond formation at room temperature.
  • Hydrogenations : The phenylmethyl analog () achieves >90% ee in ketone hydrogenations, while the tert-butyl variant excels in bulky substrate transformations.
  • Allylic Alkylations : The 2R-ferrocene configuration in ’s phenyl-substituted ligand improves regioselectivity in Pd-catalyzed reactions.

Biological Activity

The compound (2S)-1-[(4S)-4-(1,1-Dimethylethyl)-4,5-dihydro-2-oxazolyl]-2-(diphenylphosphino)ferrocene is a member of the ferrocene family, known for its unique organometallic structure and diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the coupling of ferrocene derivatives with phosphine and oxazoline moieties. Various synthetic routes have been reported, emphasizing the importance of chirality and functional group modifications to enhance biological activity. For instance, the introduction of oxazoline rings has been linked to improved ligand properties in coordination chemistry and catalysis .

Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with biological systems through multiple mechanisms:

  • Anticancer Activity : Research indicates that ferrocene derivatives exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. For example, a related ferrocene-based phosphine complex demonstrated a potency 93-fold greater than cisplatin in anticancer assays .
  • Antimicrobial Properties : Ferrocene derivatives have shown efficacy against a range of microbial pathogens. The incorporation of phosphine and oxazoline functionalities enhances their interaction with bacterial membranes, leading to increased antimicrobial activity .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression or microbial metabolism. Studies utilizing computational docking have suggested potential interactions with key proteins associated with viral replication, such as the Mpro protein of SARS-CoV-2 .

Case Studies

Several studies have investigated the biological effects of similar ferrocene derivatives:

  • Anticancer Studies : A study highlighted the synthesis of phosphine-functionalized ferrocene compounds that exhibited IC50 values in the low micromolar range against human cancer cell lines. These compounds were noted for their ability to induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells .
  • Antimicrobial Efficacy : Another research effort focused on the antibacterial properties of ferrocene derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the phosphine group significantly affected antimicrobial potency, with some derivatives achieving minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Zebrafish Embryo Toxicity Studies : Toxicity assessments on zebrafish embryos revealed that certain derivatives had low acute toxicity, indicating their potential for safe application in biological systems. The LC50 values were determined to be significantly higher than those for conventional toxic compounds, suggesting a favorable safety profile .

Data Summary

Property/ActivityObservations/Results
Anticancer PotencyIC50 values in low micromolar range
Antimicrobial ActivityEffective against various bacterial strains
Toxicity (Zebrafish)LC50 values indicating low toxicity
Enzyme InteractionPotential inhibition of viral replication proteins

Q & A

Q. What are the standard synthetic routes for preparing (2S)-1-[(4S)-4-(tert-butyl)-4,5-dihydro-2-oxazolyl]-2-(diphenylphosphino)ferrocene, and how is stereochemical purity ensured?

The synthesis typically involves modular assembly of the ferrocene backbone with chiral oxazoline and diphenylphosphine moieties. Key steps include:

  • Oxazoline ring formation : Cyclization of β-amino alcohols with tert-butyl substituents under dehydrating conditions (e.g., using Burgess reagent) .
  • Phosphine functionalization : Lithiation of ferrocene followed by quenching with chlorodiphenylphosphine, ensuring regioselectivity via steric directing groups .
  • Stereochemical control : Chiral HPLC or circular dichroism (CD) spectroscopy validates enantiomeric excess (>98% purity in ).
  • Purification : Column chromatography with silica gel or alumina, followed by recrystallization in hexane/ethyl acetate mixtures .

Q. What spectroscopic and analytical methods are critical for characterizing this compound?

  • NMR spectroscopy : 1H^{1}\text{H} and 31P^{31}\text{P} NMR confirm the phosphine environment (δ ~ -5 to -15 ppm for PPh2_2) and oxazoline stereochemistry .
  • X-ray crystallography : Single-crystal diffraction resolves absolute configuration (e.g., Acta Crystallographica reports in ).
  • Elemental analysis : CHNS data (e.g., ≥97% purity in ) validates stoichiometry.
  • Mass spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (e.g., C29_{29}H30_{30}FeNOP, MW 495.37 in ) .

Q. What are the primary applications of this compound in catalysis?

This chiral ferrocenylphosphine-oxazoline ligand is widely used in asymmetric catalysis, including:

  • Cross-coupling reactions : Suzuki-Miyaura couplings for biaryl synthesis ().
  • Hydrogenation : Enantioselective reduction of ketones or alkenes, leveraging the phosphine’s electron-donating properties and oxazoline’s steric bulk .

Advanced Research Questions

Q. How can researchers optimize catalytic efficiency when using this ligand in palladium-mediated reactions?

  • Ligand-to-metal ratio : Empirical screening (e.g., 1:1 to 2:1 Pd:ligand) balances activity and enantioselectivity .
  • Solvent effects : Polar aprotic solvents (e.g., DMF, THF) enhance stability of Pd(0) intermediates .
  • Additives : Silver salts (e.g., Ag2_2O) scavenge halides, preventing catalyst poisoning .

Q. How should researchers address contradictions in stereochemical outcomes across different reaction conditions?

  • Mechanistic probing : Use DFT calculations to model transition states and identify steric/electronic bottlenecks .
  • In situ monitoring : Variable-temperature NMR or IR spectroscopy tracks ligand-metal coordination dynamics .
  • Cross-validation : Compare results with analogous ligands (e.g., tert-butyl vs. phenyl oxazoline derivatives in ) .

Q. What strategies mitigate air sensitivity during handling and storage?

  • Inert atmosphere : Use Schlenk lines or gloveboxes for synthesis and storage .
  • Stabilization : Dissolve in degassed solvents (e.g., toluene) with 1% hydroquinone to inhibit phosphine oxidation .
  • Characterization : Regularly test via 31P^{31}\text{P} NMR for oxide formation (δ ~ +25 ppm for P=O) .

Q. How does the tert-butyl group on the oxazoline ring influence enantioselectivity?

  • Steric effects : The bulky tert-butyl group restricts substrate access to the metal center, favoring specific transition-state geometries .
  • Electronic effects : Electron-donating tert-butyl enhances oxazoline’s Lewis basicity, strengthening metal-ligand coordination .

Methodological Considerations

  • Data contradiction resolution : Cross-reference crystallographic data () with computational models (e.g., SIR97 in ) to validate structural hypotheses .
  • Ligand design : Modify substituents (e.g., tert-butyl vs. isopropyl in ) to tune steric/electronic profiles for target reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.